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molecular formula C16H18O4 B8707448 4,4'-(Ethane-1,2-diyl)bis(2-methoxyphenol) CAS No. 18256-53-6

4,4'-(Ethane-1,2-diyl)bis(2-methoxyphenol)

Cat. No. B8707448
M. Wt: 274.31 g/mol
InChI Key: NUUWDUZMHOSPHD-UHFFFAOYSA-N
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Patent
US09353219B1

Procedure details

A Parr reaction vessel was charged with (E)-4,4′-(ethene-1,2-diyl)bis(2-methoxyphenol) (2.85 g, 10.5 mmol), THF (50 mL), PtO2 (70 mg), and then placed under hydrogen (30 psig) and allowed to react at ambient temperature for 16 h with continuous agitation. The mixture was filtered through glass wool to remove platinum and the THF was removed under reduced pressure. The solid was washed with hexanes (2×30 mL) and dried under reduced pressure to afford 2.62 g of light brown solid (91% yield). 1H NMR (DMSO-d6) δ 8.66 (s, 2H, Ph-OH), 6.73 (s, 2H), 6.65-6.53 (m, 4H), 3.70 (s, 6H, OMe), 2.70 (s, 4H, CH2); 13C NMR (DMSO-d6): δ 147.7, 144.9, 133.1, 120.9, 115.6, 113.1, 56.0 (OMe), 37.6 (CH2).
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[CH:1](/[C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[C:14]([O:19][CH3:20])[CH:13]=1)=[CH:2]\[C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[C:5]([O:10][CH3:11])[CH:4]=1>O=[Pt]=O.C1COCC1>[CH2:1]([C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[C:14]([O:19][CH3:20])[CH:13]=1)[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[C:5]([O:10][CH3:11])[CH:4]=1

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
C(=C\C1=CC(=C(C=C1)O)OC)/C1=CC(=C(C=C1)O)OC
Name
Quantity
70 mg
Type
catalyst
Smiles
O=[Pt]=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A Parr reaction vessel
CUSTOM
Type
CUSTOM
Details
to react at ambient temperature for 16 h with continuous agitation
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through glass wool
CUSTOM
Type
CUSTOM
Details
to remove platinum
CUSTOM
Type
CUSTOM
Details
the THF was removed under reduced pressure
WASH
Type
WASH
Details
The solid was washed with hexanes (2×30 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC(=C(C=C1)O)OC)C1=CC(=C(C=C1)O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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